(3,4-Dimethylpent-2-en-2-yl)cyclohexane is an organic compound classified under cycloalkanes, characterized by a cyclohexane ring with a substituent of 3,4-dimethylpent-2-en-2-yl. This compound is recognized for its structural complexity and potential applications in various scientific fields, including organic synthesis and medicinal chemistry. The unique arrangement of carbon atoms within the compound contributes to its distinct physical and chemical properties.
The synthesis of (3,4-Dimethylpent-2-en-2-yl)cyclohexane typically involves the following steps:
The molecular formula of (3,4-Dimethylpent-2-en-2-yl)cyclohexane is , with a molecular weight of 180.33 g/mol. The IUPAC name reflects its structural components, while the InChI and SMILES notations provide a means for computational representation:
InChI=1S/C13H24/c1-10(2)11(3)12(4)13-8-6-5-7-9-13/h10,13H,5-9H2,1-4H3
CC(C)C(=C(C)C1CCCCC1)C
The structure features a cyclohexane ring with a branched alkene substituent that influences its reactivity and interactions with other molecules .
(3,4-Dimethylpent-2-en-2-yl)cyclohexane can participate in various chemical reactions typical of alkenes and cycloalkanes:
These reactions are significant for synthesizing more complex organic molecules or modifying the compound for specific applications.
The mechanism of action for (3,4-Dimethylpent-2-en-2-yl)cyclohexane is primarily linked to its interactions at the molecular level:
The physical properties of (3,4-Dimethylpent-2-en-2-yl)cyclohexane include:
Property | Value |
---|---|
Molecular Weight | 180.33 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
Chemical properties include reactivity patterns typical of alkenes and cycloalkanes, such as susceptibility to oxidation or reduction processes. These properties are crucial for understanding how this compound behaves in different environments .
(3,4-Dimethylpent-2-en-2-yl)cyclohexane has several applications across different scientific domains:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2